1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of a suitable glycosyl donor with a nucleobase under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce halogenated or aminated derivatives .
Scientific Research Applications
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways and its potential as a biomarker.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. It acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates. This inhibition can lead to the suppression of DNA methylation and tumor growth, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
3-Deazauridine: Another glycosylamine with similar structural features.
N-{1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide: A compound with a similar glycosidic bond but different functional groups
Uniqueness
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione is unique due to its specific arrangement of hydroxyl groups and its ability to undergo a wide range of chemical reactions. Its potential therapeutic applications and role in biochemical pathways further distinguish it from other similar compounds .
Properties
Molecular Formula |
C9H14N2O7 |
---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H14N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h3-6,8,12-15H,1-2H2,(H,10,16,17) |
InChI Key |
LVJIQETYDFWZLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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